tert-butyl 3-(4-bromophenyl)propanoate
Overview
Description
“tert-butyl 3-(4-bromophenyl)propanoate” is a chemical compound with the molecular formula C13H17BrO2 . It has a molecular weight of 285.18 . The compound is also known by other names such as “3-(4-Bromophenyl)propanoic acid tert-butyl ester” and "Benzenepropanoic acid, 4-bromo-, 1,1-dimethylethyl ester" .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a propanoate group attached to a tert-butyl group and a 4-bromophenyl group . Detailed structural analysis would require more specialized tools such as X-ray crystallography or NMR spectroscopy.Physical and Chemical Properties Analysis
The predicted boiling point of “this compound” is 323.7±17.0 °C and its predicted density is 1.270±0.06 g/cm3 .Scientific Research Applications
Safety Evaluation in Food Contact Materials
A study by the European Food Safety Authority (EFSA) evaluated the safety of a related compound, 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid, esters with C13-C15 branched and linear alcohols, in food contact materials. The compound was deemed safe for consumer use in polyolefins in contact with certain foods, provided its migration does not exceed specific limits Flavourings et al., 2011.
Crystal Structure Analysis in Engine Particulates
Research into millimeter-sized crystalline particles of a related compound, butyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate, found in a commercial bus engine running on compressed methane biofuels, involved single-crystal XRD investigation to understand its structure and formation Kihle & Görbitz, 2019.
Organometallic Analogue Synthesis in Medicinal Chemistry
A study focused on the synthesis and characterization of organometallic compounds, including derivatives of tert-butyl-3-(1,2,3,4-tetrahydro-1-methyl-2-oxonaphthalen-1-yl)propanoate, for potential applications in medicinal organometallic chemistry. This research contributes to the development of more complicated structures with organometallic moieties Patra, Merz, & Metzler‐Nolte, 2012.
Antimicrobial Agent Development
A study synthesized and characterized substituted phenyl azetidines, including tert-butyl-2-(4-bromo phenyl)-3- hydroxy propyl carbamate, as potential antimicrobial agents. The compounds underwent various characterizations and antimicrobial activity screenings Doraswamy & Ramana, 2013.
Antioxidant in Synthetic Ester Oil
Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propanoate was studied for its potential as an antioxidant in synthetic ester lubricant oil. The research evaluated its effect on the antioxidant stability of di-iso-octylsebacate, finding significant improvements in oxidation resistance Huang et al., 2018.
Properties
IUPAC Name |
tert-butyl 3-(4-bromophenyl)propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrO2/c1-13(2,3)16-12(15)9-6-10-4-7-11(14)8-5-10/h4-5,7-8H,6,9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOXMNZPYSWHBOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC1=CC=C(C=C1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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